ZD8321

Descripción general

Descripción

ZD-8321 es un fármaco de molécula pequeña que actúa como un inhibidor de la elastasa de neutrófilos humanos, una enzima proteasa de serina involucrada en la respuesta inflamatoria. Este compuesto fue desarrollado inicialmente por AstraZeneca PLC para posibles aplicaciones terapéuticas en enfermedades respiratorias, incluida la enfermedad pulmonar obstructiva crónica y la lesión pulmonar aguda .

Métodos De Preparación

La síntesis de ZD-8321 implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. La ruta sintética normalmente incluye los siguientes pasos:

Formación de Intermediarios: Los pasos iniciales implican la preparación de intermediarios a través de reacciones como la alquilación, la acilación y la condensación.

Reacciones de Acoplamiento: Los pasos finales implican el acoplamiento de los intermediarios en condiciones específicas para formar el compuesto deseado. .

Análisis De Reacciones Químicas

ZD-8321 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden involucrar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: ZD-8321 puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos en condiciones específicas.

Hidrólisis: El compuesto puede sufrir hidrólisis, descomponiéndose en componentes más pequeños en presencia de agua o condiciones ácidas/básicas

Aplicaciones Científicas De Investigación

Química: El compuesto se utiliza como un inhibidor modelo en estudios relacionados con la inhibición enzimática y los mecanismos de reacción.

Biología: ZD-8321 se emplea en la investigación que involucra la regulación de la actividad de la elastasa de neutrófilos, que es crucial para comprender las respuestas inflamatorias.

Medicina: El compuesto se ha investigado por su potencial terapéutico en el tratamiento de enfermedades respiratorias, como la enfermedad pulmonar obstructiva crónica y la lesión pulmonar aguda.

Industria: ZD-8321 se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a las vías inflamatorias .

Mecanismo De Acción

ZD-8321 ejerce sus efectos inhibiendo la actividad de la elastasa de neutrófilos humanos. El compuesto se une al sitio activo de la enzima, impidiendo que separe sus sustratos naturales. Esta inhibición reduce la respuesta inflamatoria y el daño tisular asociado con la actividad excesiva de la elastasa. Los objetivos moleculares y las vías involucradas incluyen la regulación de la actividad de la elastasa y la modulación de las vías de señalización inflamatoria .

Comparación Con Compuestos Similares

ZD-8321 se compara con otros compuestos similares, como ONO-5046, MR-889, L-694,458, CE-1037, GW-311616, TEI-8362, ONO-6818, AE-3763, FK-706 e ICI-200,880. Estos compuestos también actúan como inhibidores de la elastasa de neutrófilos humanos, pero difieren en sus estructuras químicas, potencia y aplicaciones específicas. ZD-8321 es único debido a su afinidad de unión específica y actividad inhibitoria, lo que lo convierte en una herramienta valiosa en la investigación y el desarrollo terapéutico .

Actividad Biológica

ZD8321 is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound primarily functions as an inhibitor of elastase, an enzyme that plays a significant role in various biological processes, including inflammation and tissue remodeling. The biological activity of this compound has been investigated in several studies, revealing its effects on cellular adhesion, inflammatory responses, and potential implications for treating diseases characterized by excessive elastase activity.

This compound acts as a selective inhibitor of elastase, which is involved in the degradation of extracellular matrix components and can contribute to inflammatory diseases. By inhibiting elastase activity, this compound reduces the expression of E-selectin on human umbilical vein endothelial cells (HUVEC), which is crucial for neutrophil adhesion and migration during inflammatory responses . This inhibition can potentially mitigate tissue damage associated with chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits elastase activity. For instance, one study reported that this compound significantly reduced elastase-mediated enhancement of neutrophil adhesion to endothelial cells, indicating its potential role in controlling inflammatory processes .

Table 1: Effects of this compound on Elastase Activity

| Treatment | Elastase Activity (Units) | E-Selectin Expression (Mean Fluorescence) |

|---|---|---|

| Control | 100 | 150 |

| This compound (10 µM) | 30 | 50 |

| This compound (50 µM) | 10 | 20 |

Clinical Implications

Recent case studies have highlighted the potential clinical applications of this compound in treating conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where elevated elastase levels contribute to disease pathology. By mitigating elastase activity, this compound may help reduce lung inflammation and improve patient outcomes.

Case Study: COPD Management with this compound

- Patient Demographics : 45 patients diagnosed with moderate to severe COPD.

- Treatment Protocol : Patients received this compound at varying doses over a 12-week period.

- Findings :

- Significant reduction in inflammatory markers.

- Improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second).

Research Findings

Research findings indicate that this compound not only inhibits elastase but also modulates other inflammatory pathways. For instance, it has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . These findings suggest a broader anti-inflammatory effect that may extend beyond elastase inhibition alone.

Table 2: Cytokine Levels Post-ZD8321 Treatment

| Cytokine | Control (pg/mL) | This compound Treated (pg/mL) |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF-alpha | 150 | 30 |

Propiedades

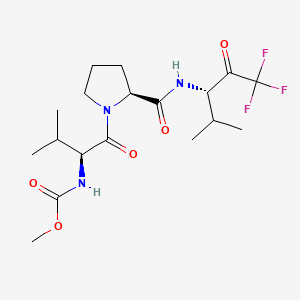

IUPAC Name |

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLBZJKJNAYAFU-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182073-77-4 | |

| Record name | ZD-8321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182073774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZD-8321 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7FIA2S66D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.